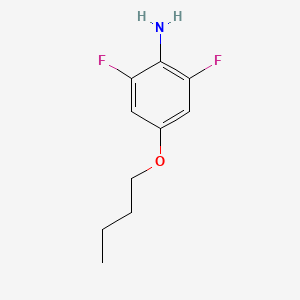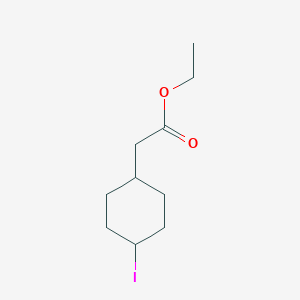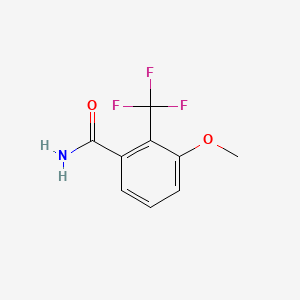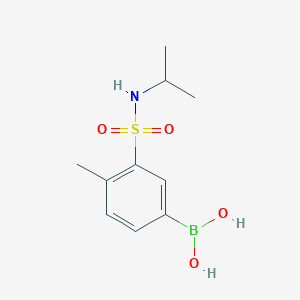
4-丁氧基-2,6-二氟苯胺
描述
4-Butoxy-2,6-difluoroaniline is an organic chemical compound that belongs to the aniline family. It has a CAS Number of 1373920-83-2 and a molecular weight of 201.22 . The IUPAC name for this compound is 4-butoxy-2,6-difluoroaniline . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 4-Butoxy-2,6-difluoroaniline is1S/C10H13F2NO/c1-2-3-4-14-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 . The InChI key is QJBXYVXNGAAECC-UHFFFAOYSA-N . The molecular formula is C10H13F2NO . Physical and Chemical Properties Analysis
4-Butoxy-2,6-difluoroaniline is a liquid at room temperature . It has a molecular weight of 201.22 .科学研究应用
氧化生成亚硝基化合物4-丁氧基-2,6-二氟苯胺及相关的一级胺可以被氧化成相应的亚硝基化合物,这在化学合成中具有重要意义。这个过程涉及在氯仿中使用过氧苯甲酸。例如,用叠氮化钠处理2,6-二氟苯胺会生成4-氟-2,1,3-苯并噁二唑,进而通过硝化得到7-硝基衍生物 (Nunno, Florio, & Todesco, 1970)。
金属化合物合成中的金属化反应对N-(戊酰基)-和N-(叔丁氧羰基)二氟苯胺的金属化反应受氟原子控制,用于合成4-甲氧羰基衍生物。这个过程涉及3,5-二氟苯胺衍生物与丁基锂反应,然后加入氯甲酸甲酯,展示了氟原子在指导金属化反应中对酰胺取代基的区域控制的重要性 (Thornton & Jarman, 1990)。
纳米流体中的光敏疏水分子在纳米流体领域,4-氧代-4-(芘-4-基甲氧基)丁酸,一种光敏保护基,展示了光学门控合成离子通道中的潜力。这种化合物有助于UV光触发水溶液中离子物种的传输,标志着它在光诱导控释放、传感和信息处理中的重要性 (Ali et al., 2012)。
二氟苯胺的表征研究集中在二氟苯胺,如2,6-二氟苯胺的光谱特性和反应性质上。这包括探索光谱特性、反应性特征和分子内相互作用,以了解苯胺衍生物中氟原子取代的影响。这些研究对于在非线性光学等领域开发应用至关重要 (Kose, Bardak, & Atac, 2019)。
有机合成中的超声波辅助制备使用4-硝基酚和正丁溴制备1-丁氧基-4-硝基苯的过程展示了超声波在增强化学反应中的应用。这个过程涉及新的多位相转移催化剂,展示了超声波在有机合成中的潜力 (Harikumar & Rajendran, 2014)。
安全和危害
The safety data sheet for 4-Butoxy-2,6-difluoroaniline indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity, with the respiratory system being a target organ .
生化分析
Biochemical Properties
4-Butoxy-2,6-difluoroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 4-Butoxy-2,6-difluoroaniline and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules . Additionally, 4-Butoxy-2,6-difluoroaniline has been shown to bind to proteins involved in cellular signaling pathways, potentially affecting their function and activity .
Cellular Effects
The effects of 4-Butoxy-2,6-difluoroaniline on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Butoxy-2,6-difluoroaniline can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance . Moreover, it has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal cellular functions .
Molecular Mechanism
The molecular mechanism of action of 4-Butoxy-2,6-difluoroaniline involves its interaction with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, 4-Butoxy-2,6-difluoroaniline has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butoxy-2,6-difluoroaniline have been observed to change over time. This compound exhibits varying stability and degradation patterns depending on the experimental conditions . Studies have shown that 4-Butoxy-2,6-difluoroaniline can degrade into different metabolites, which may have distinct biological activities . Long-term exposure to 4-Butoxy-2,6-difluoroaniline has been associated with alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 4-Butoxy-2,6-difluoroaniline in animal models have been found to vary with different dosages. At low doses, this compound may exhibit minimal toxicity and adverse effects. At higher doses, 4-Butoxy-2,6-difluoroaniline has been reported to cause significant toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity.
Metabolic Pathways
4-Butoxy-2,6-difluoroaniline is involved in various metabolic pathways, primarily mediated by enzymes such as cytochrome P450 . This compound undergoes biotransformation to form reactive intermediates, which can further interact with other cellular components . The metabolic pathways of 4-Butoxy-2,6-difluoroaniline also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of 4-Butoxy-2,6-difluoroaniline within cells and tissues are facilitated by specific transporters and binding proteins . This compound can accumulate in certain tissues, leading to localized effects . The distribution of 4-Butoxy-2,6-difluoroaniline is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins .
Subcellular Localization
4-Butoxy-2,6-difluoroaniline exhibits specific subcellular localization patterns, which can affect its activity and function . This compound has been found to localize in cellular organelles such as the endoplasmic reticulum and mitochondria . The subcellular localization of 4-Butoxy-2,6-difluoroaniline is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
属性
IUPAC Name |
4-butoxy-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-2-3-4-14-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBXYVXNGAAECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292872 | |
| Record name | Benzenamine, 4-butoxy-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-83-2 | |
| Record name | Benzenamine, 4-butoxy-2,6-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-butoxy-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)

![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)




![3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405233.png)
